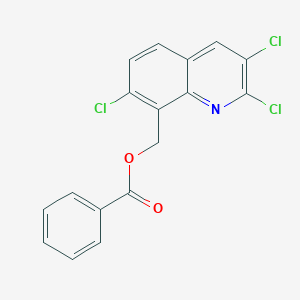
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is an organic compound with the molecular formula C17H10Cl3NO2 and a molecular weight of 366.63 g/mol . This compound is characterized by the presence of a quinoline ring substituted with three chlorine atoms and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate typically involves the reaction of 2,3,7-trichloroquinoline with methyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinoline derivatives .
Scientific Research Applications
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring and chlorine substituents play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar benzoate group but lacking the quinoline ring and chlorine substituents.
Ethyl benzoate: Another ester with a benzoate group but different alkyl substituents.
2,3,7-Trichloroquinoline: A compound with a similar quinoline ring and chlorine substituents but without the benzoate ester group.
Uniqueness
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is unique due to the combination of its quinoline ring, chlorine substituents, and benzoate ester group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C17H10Cl3NO2 |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
(2,3,7-trichloroquinolin-8-yl)methyl benzoate |
InChI |
InChI=1S/C17H10Cl3NO2/c18-13-7-6-11-8-14(19)16(20)21-15(11)12(13)9-23-17(22)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
HUFVFRMTAVQEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C=CC3=CC(=C(N=C32)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
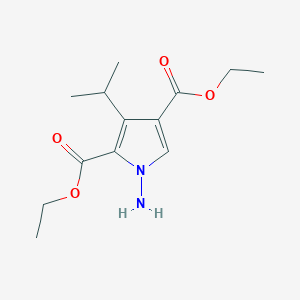
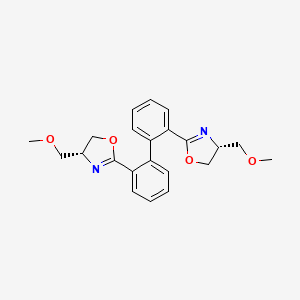
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
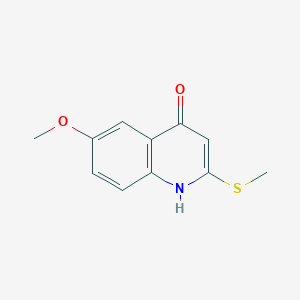

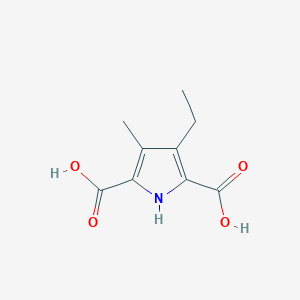
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)


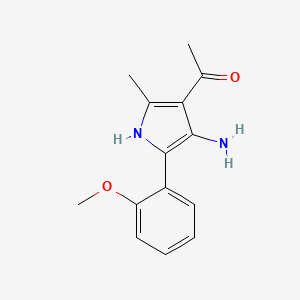
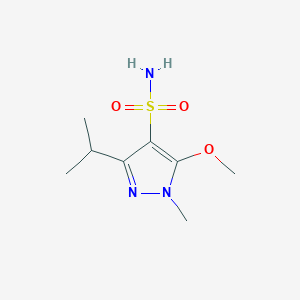

![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
